Cyclopropyl(6-methoxypyridin-2-yl)methanamine

Medicinal Chemistry ADME Prediction Building Block Procurement

Cyclopropyl(6-methoxypyridin-2-yl)methanamine (CAS 474448-96-9) is a small-molecule organic compound (C10H14N2O, MW 178.23 g/mol) that integrates a cyclopropyl ring, a 6-methoxypyridine core, and a primary amine. Its structural architecture comprises a stereocenter at the methanamine carbon, enabling enantioselective synthesis of pharmacologically relevant derivatives.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 474448-96-9
Cat. No. B3268015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(6-methoxypyridin-2-yl)methanamine
CAS474448-96-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C(C2CC2)N
InChIInChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)10(11)7-5-6-7/h2-4,7,10H,5-6,11H2,1H3
InChIKeyRTQHNAXNVAPCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(6-methoxypyridin-2-yl)methanamine (CAS 474448-96-9): A Chiral Building Block with Defined Kv1.5 Pharmacophore Potential


Cyclopropyl(6-methoxypyridin-2-yl)methanamine (CAS 474448-96-9) is a small-molecule organic compound (C10H14N2O, MW 178.23 g/mol) that integrates a cyclopropyl ring, a 6-methoxypyridine core, and a primary amine [1]. Its structural architecture comprises a stereocenter at the methanamine carbon, enabling enantioselective synthesis of pharmacologically relevant derivatives [2]. The compound is recognized as a key intermediate in the synthesis of anthranilic acid amides that act on the Kv1.5 potassium channel, a validated target for atrial fibrillation therapy [3]. Computed physicochemical descriptors (XLogP3: 0.8, TPSA: 48.1 Ų) position it within drug-like chemical space, balancing lipophilicity and polarity for synthetic versatility [1].

Cyclopropyl(6-methoxypyridin-2-yl)methanamine Procurement: Why Non-Cyclopropyl or Isomeric Analogs Cannot Substitute


Substituting cyclopropyl(6-methoxypyridin-2-yl)methanamine with simpler analogs—such as the non-cyclopropyl (6-methoxypyridin-2-yl)methanamine (CAS 194658-13-4) or regioisomeric cyclopropylmethanamines—introduces measurable differences in molecular geometry and physicochemical properties that directly impact downstream synthetic outcomes. The cyclopropyl group imposes conformational rigidity, reducing the number of accessible rotamers and influencing both the stereoelectronic environment at the amine and the lipophilicity (ΔXLogP3 ≈ +0.4) of the final product [1]. Furthermore, the specific 2,6-substitution pattern on the pyridine ring is critical for accessing the Kv1.5-targeting anthranilamide chemotype disclosed in patent literature; alternative substitution patterns yield compounds lacking this activity profile [2]. The following quantitative evidence details these non-interchangeable attributes.

Cyclopropyl(6-methoxypyridin-2-yl)methanamine: Quantitative Differentiation vs. Non-Cyclopropyl and Isomeric Analogs


Increased Lipophilicity (XLogP3) Relative to Non-Cyclopropyl Analog

The presence of the cyclopropyl ring in cyclopropyl(6-methoxypyridin-2-yl)methanamine increases calculated lipophilicity by approximately 0.4 log units compared to its direct non-cyclopropyl analog (6-methoxypyridin-2-yl)methanamine (CAS 194658-13-4). This difference, derived from XLogP3 computations on PubChem, is significant for modulating passive membrane permeability and protein binding in medicinal chemistry campaigns [1].

Medicinal Chemistry ADME Prediction Building Block Procurement

Conformational Restriction and Stereochemical Purity for Enantioselective Synthesis

Cyclopropyl(6-methoxypyridin-2-yl)methanamine contains a single stereocenter at the methanamine carbon, which is absent in the achiral analog (6-methoxypyridin-2-yl)methanamine. While direct stereochemical data for this specific compound is limited, its structural role as an intermediate in the synthesis of chiral anthranilamides (WO2002088073) implies that the stereochemical integrity of this building block is essential for accessing enantiomerically enriched Kv1.5 modulators [1]. This contrasts with non-chiral or isomeric cyclopropylamines that lack the precise 2,6-substitution pattern required for downstream pharmacophore assembly.

Asymmetric Synthesis Structure-Based Drug Design Chiral Building Blocks

Topological Polar Surface Area (TPSA) Alignment with CNS Drug-Like Space

The computed topological polar surface area (TPSA) for cyclopropyl(6-methoxypyridin-2-yl)methanamine is 48.1 Ų, which falls within the optimal range (20–80 Ų) for central nervous system (CNS) permeability [1]. In contrast, the non-cyclopropyl analog (6-methoxypyridin-2-yl)methanamine has a TPSA of 48.1 Ų (identical due to the same HBD/HBA count), but its lower lipophilicity (XLogP3 = 0.4) may result in reduced passive diffusion across the blood-brain barrier [2]. The combination of moderate lipophilicity and TPSA makes the cyclopropyl analog a more favorable starting point for CNS-targeted drug discovery.

CNS Drug Discovery Medicinal Chemistry Building Block Selection

Validated Utility as a Key Intermediate in Kv1.5-Targeting Antiarrhythmic Agents

Patent WO2002088073 explicitly discloses anthranilic acid amides that incorporate the cyclopropyl(6-methoxypyridin-2-yl)methanamine scaffold as part of Kv1.5 potassium channel inhibitors. While quantitative IC50 values for the free amine are not provided, the patent establishes that compounds derived from this core structure exhibit inhibition of the ultra-rapidly activating delayed rectifier potassium current (IKur) in human atrial myocytes, a mechanism directly relevant to atrial fibrillation [1]. This validated target engagement distinguishes it from non-Kv1.5-targeting building blocks.

Cardiovascular Pharmacology Ion Channel Modulators Atrial Fibrillation

Cyclopropyl(6-methoxypyridin-2-yl)methanamine: High-Value Procurement Scenarios Driven by Quantitative Differentiation


Enantioselective Synthesis of Kv1.5 Modulators for Atrial Fibrillation Research

Use cyclopropyl(6-methoxypyridin-2-yl)methanamine as a chiral amine building block in the synthesis of anthranilic acid amide derivatives targeting the Kv1.5 potassium channel. Its stereocenter and 2,6-substitution pattern are essential for generating the pharmacophore described in WO2002088073, enabling structure-activity relationship (SAR) studies aimed at optimizing IKur inhibition [1]. Procurement of this specific intermediate ensures access to the exact chemotype validated in patent literature, avoiding the non-productive synthesis of inactive regioisomers or achiral analogs.

CNS Drug Discovery Campaigns Requiring Balanced Lipophilicity and TPSA

Incorporate cyclopropyl(6-methoxypyridin-2-yl)methanamine into CNS-focused medicinal chemistry programs where a computed XLogP3 of 0.8 and TPSA of 48.1 Ų provide a favorable starting point for blood-brain barrier penetration. Compared to the non-cyclopropyl analog (XLogP3 = 0.4), the increased lipophilicity may enhance passive diffusion while maintaining a TPSA within the CNS drug-like window (20–80 Ų) [1]. This profile makes it a preferred building block for CNS-targeted libraries.

Chiral Pool Synthesis and Asymmetric Method Development

Leverage the single stereocenter of cyclopropyl(6-methoxypyridin-2-yl)methanamine as a chiral pool starting material for the development of enantioselective synthetic methodologies. Its defined stereochemistry allows for the preparation of enantiomerically enriched derivatives, enabling researchers to explore stereochemical influences on biological activity in a controlled manner [2].

Building Block Libraries for Ion Channel and GPCR Screening

Include cyclopropyl(6-methoxypyridin-2-yl)methanamine in screening collections aimed at discovering modulators of ion channels (e.g., Kv1.5) or G-protein coupled receptors. Its structural features—cyclopropyl ring for conformational constraint, methoxypyridine for hydrogen bonding, and primary amine for conjugation—make it a versatile scaffold for generating diverse chemotypes with potential pharmacological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl(6-methoxypyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.